molecular formula C6H7N3O B081001 6-Aminopyridine-2-carboxamide CAS No. 13538-41-5

6-Aminopyridine-2-carboxamide

Cat. No. B081001
CAS RN: 13538-41-5
M. Wt: 137.14 g/mol
InChI Key: WUCLYUPGGZECHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Aminopyridine-2-carboxamide involves multi-component reactions, including the use of N1,N3-di(pyridin-2-yl)-malonamide, aldehydes, and malononitrile in water, with triethylamine as a base at room temperature. This method facilitates the formation of compounds with non-linear optical properties and potential anticancer activity through the inhibition of tubulin polymerization (Jayarajan et al., 2019). Other synthesis methods focus on the displacement of methylsulfinyl groups and the use of sulfoxonium ylides for acylmethylation, demonstrating the versatility and chemical reactivity of the compound's core structure (Teague, 2008); (Yu et al., 2019).

Molecular Structure Analysis

The molecular structure of 6-Aminopyridine-2-carboxamide has been analyzed using various spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. These studies reveal the compound's complex molecular geometry and confirm its structural integrity, which is crucial for its interaction with biological targets (Pawlukojć et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving 6-Aminopyridine-2-carboxamide include its electrocatalytic carboxylation with CO2 in ionic liquids to form 6-aminonicotinic acid, demonstrating its reactivity and potential for creating value-added products from simple precursors (Feng et al., 2010). The compound's ability to undergo regioselective C-H acylmethylation highlights its chemical versatility and potential for targeted synthesis (Yu et al., 2019).

Physical Properties Analysis

While specific studies directly detailing the physical properties of 6-Aminopyridine-2-carboxamide were not highlighted, the methodologies used for its synthesis and structural analysis, such as solubility in water and ionic liquids, melting points derived from X-ray diffraction studies, and spectroscopic data, offer indirect insights into its physical characteristics.

Chemical Properties Analysis

The chemical properties of 6-Aminopyridine-2-carboxamide, including its reactivity towards nucleophilic substitution, electrochemical behavior, and ability to form complexes with metals, have been elucidated through various synthesis and characterization studies. These properties are essential for its applications in catalysis, material science, and potentially in pharmaceuticals, excluding drug use and dosage considerations as requested (Feng et al., 2010); (Yu et al., 2019).

Scientific Research Applications

Antitumor and Antiproliferative Activities

Research into substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides has identified them as potent Src/Abl kinase inhibitors with significant antiproliferative activity against both hematological and solid tumor cell lines. One compound demonstrated complete tumor regressions in a chronic myelogenous leukemia (CML) xenograft model with low toxicity, highlighting its potential for oncology applications (Lombardo et al., 2004).

Synthesis and Computational Studies

The water-mediated synthesis of derivatives like 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide has been explored for their non-linear optical (NLO) properties and potential anticancer activity. This synthesis approach, supported by computational studies, offers insights into their interaction mechanisms, particularly their ability to inhibit tubulin polymerization (R. Jayarajan et al., 2019).

DNA Binding and Antiproliferative Activity

Studies on novel 9‐aminoacridine carboxamides synthesized through click chemistry have demonstrated their ability to bind various DNA tertiary structures. The investigation into their antiproliferative activity against the Human promyelocytic leukemia cell line suggests that the antitumor effects of some compounds correlate with their DNA binding affinity, providing a foundation for developing antitumor agents (Howell et al., 2012).

Electrocatalytic Carboxylation

An electrochemical procedure for the carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid has been developed, yielding 6-aminonicotinic acid. This process, which avoids the use of toxic solvents and catalysts, demonstrates a sustainable approach to synthesizing valuable chemical intermediates (Q. Feng et al., 2010).

Kinase Inhibition for Anticancer Applications

The discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as selective Met kinase inhibitors highlights the role of 6-Aminopyridine-2-carboxamide derivatives in developing anticancer therapies. These compounds, through selective kinase inhibition, have shown promise in tumor model studies and have advanced into clinical trials, indicating their potential efficacy in cancer treatment (Schroeder et al., 2009).

Safety And Hazards

When handling 6-Aminopyridine-2-carboxamide, personal protective equipment/face protection should be worn . Ensure adequate ventilation and avoid getting it in eyes, on skin, or on clothing . Avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

6-aminopyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-5-3-1-2-4(9-5)6(8)10/h1-3H,(H2,7,9)(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCLYUPGGZECHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326006
Record name 6-aminopyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminopyridine-2-carboxamide

CAS RN

13538-41-5
Record name 13538-41-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522598
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-aminopyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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